2-(1H-indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Description

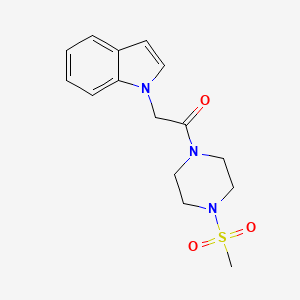

Structure and Synthesis: The compound 2-(1H-indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone features an indole moiety linked via an ethanone bridge to a piperazine ring substituted with a methylsulfonyl group at the 4-position. This structure is synthesized through nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., bromoethanone intermediates reacting with indole derivatives under basic conditions) .

The methylsulfonyl group enhances metabolic stability compared to ester or amide substituents .

Properties

IUPAC Name |

2-indol-1-yl-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-22(20,21)18-10-8-16(9-11-18)15(19)12-17-7-6-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIBWBLJFCALJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indoles and piperazines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It has been investigated for its therapeutic potential in treating various diseases, including inflammation and microbial infections.

Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1H-Indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The methylsulfonyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

Key Findings and Trends

- Allyl (13a): Introduces hydrophobicity, possibly improving membrane permeability but increasing susceptibility to oxidative metabolism . Aryl Sulfonyl (7n, 7o): Larger substituents like 4-methoxyphenyl or trifluoromethylphenyl enhance antiproliferative activity but may reduce solubility .

Indole/Tetrazole Modifications :

Biological Activity :

Physicochemical and Pharmacokinetic Considerations

- Solubility : Compounds with polar sulfonyl groups (e.g., methylsulfonyl) exhibit better aqueous solubility than those with hydrophobic substituents (e.g., benzyl) .

- Metabolic Stability : Methylsulfonyl groups resist enzymatic degradation better than allyl or ester-linked moieties .

- Binding Affinity : Bulky substituents on piperazine (e.g., diphenylmethyl in ) may hinder receptor access, whereas smaller groups (e.g., methylsulfonyl) optimize steric compatibility .

Biological Activity

2-(1H-indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is an indole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure, exhibits significant potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The compound features an indole ring, which is known for its ability to interact with a variety of biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N3O3S |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZRLDMDHJPFHFSZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The indole moiety is known to modulate neurotransmitter pathways, while the piperazine group enhances binding affinity to various molecular targets. This dual action may contribute to the compound's efficacy in treating conditions such as anxiety and depression, as well as its antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains.

Case Study: Antibacterial Activity

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial effects, with MIC values ranging from 15.6 μg/mL to 62.5 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

Case Study: Antifungal Activity

In another investigation, the antifungal properties were assessed against Candida albicans. The compound showed promising results with an MIC value of 31.2 μg/mL, indicating its potential as an antifungal agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vivo studies demonstrated that it effectively reduced inflammation in animal models, suggesting its potential for treating inflammatory diseases.

Research Findings

A recent publication highlighted the compound's ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This action was supported by docking studies that revealed favorable interactions with key inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(1H-indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone with high purity?

- Methodological Answer : Synthesis typically involves coupling indole derivatives with sulfonated piperazine intermediates. Critical steps include:

- Reagent Selection : Use of palladium catalysts (e.g., Pd/C) for hydrogenation or coupling reactions to ensure regioselectivity .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol to achieve ≥95% purity. Monitor via HPLC with UV detection (λ = 254 nm) .

- Challenges : Avoid over-sulfonation of the piperazine ring, which can lead to byproducts. Use controlled stoichiometry and low-temperature conditions (-10°C to 0°C) .

Q. How can the crystallographic structure of this compound be resolved, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Steps include:

- Crystal Growth : Slow evaporation of a saturated acetonitrile solution at 4°C.

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (for small molecules) or SHELXS (for structure solution) to refine atomic coordinates and thermal parameters. SHELX programs are robust for handling twinned or high-resolution data .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., PI3K inhibitors):

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure PI3Kα/δ/γ inhibition at 10 µM .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ determination. Include positive controls (e.g., GDC-0941) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the indole moiety with benzimidazole or imidazopyridine to assess impact on target binding .

- Sulfonyl Group Variation : Substitute methylsulfonyl with trifluoromethanesulfonyl to evaluate electronic effects on kinase selectivity .

- Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate substituent effects with experimental IC₅₀ values .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Validation : Re-examine docking parameters (e.g., grid box size, ligand protonation states). Cross-validate with free-energy perturbation (FEP) calculations for binding affinity accuracy .

- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration, incubation time) to rule out variability .

- Alternative Targets : Screen against off-target kinases (e.g., mTOR, AKT) if primary target activity is inconsistent .

Q. What strategies mitigate instability of this compound in aqueous buffers during long-term assays?

- Methodological Answer :

- Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA to reduce aggregation. Avoid DMSO concentrations >1% to prevent solvent-induced degradation .

- Stability Monitoring : LC-MS/MS at intervals (0, 6, 24 h) to track hydrolysis of the sulfonyl-piperazine bond. Include antioxidants (e.g., 1 mM ascorbic acid) if oxidative degradation is observed .

Q. How can selectivity for PI3K isoforms be confirmed, and what are common pitfalls?

- Methodological Answer :

- Isoform-Specific Assays : Use recombinant PI3Kα, β, δ, and γ in parallel assays. Normalize activity to wortmannin (pan-PI3K inhibitor) .

- Pitfalls : Cross-reactivity with structurally related kinases (e.g., DNA-PK). Confirm selectivity via kinome-wide profiling (Eurofins KinaseProfiler™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.